N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide
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Overview
Description
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. Characterized by its unique structural components, this compound draws interest due to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis. One might start with the synthesis of the pyrazolo[3,4-d]pyrimidin-1-yl core, followed by selective functionalization of the ethylthio and propylamino groups. Detailed reaction conditions would involve carefully controlled temperatures, pressures, and use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors to maintain consistency in reaction conditions. Advanced purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) would be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide can undergo various chemical reactions including:
Oxidation: : The ethylthio group may undergo oxidation to form sulfoxides or sulfones.
Reduction: : The nitro groups (if present in derivatives) can be reduced to amines.
Substitution: : Halogen substitution can occur on the difluorobenzamide moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: : Utilization of hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Application of lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Employing nucleophiles like ammonia or thiols under elevated temperatures and appropriate catalysts.
Major Products Formed
The major products of these reactions are typically more functionalized derivatives of the parent compound, potentially leading to new analogs with varied biological activities.
Scientific Research Applications
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide finds applications in:
Chemistry: : Used as a starting material for synthesizing complex molecules in organic synthesis.
Biology: : Potentially as a probe in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its activity against certain pathogens or as a lead compound in drug development.
Industry: : Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, possibly inhibiting enzyme function or modulating receptor activity. It can bind to active sites of enzymes or receptors, altering their normal function and thereby exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparing N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide with similar compounds reveals its unique features, such as the presence of both ethylthio and difluorobenzamide groups. Similar compounds might include:
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide
N-(2-(6-(ethylthio)-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide
The uniqueness of the compound lies in its particular substitution pattern, which could result in distinct biological or chemical properties.
There you have it! An in-depth article covering all the requested aspects
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-3-7-22-16-14-11-24-27(17(14)26-19(25-16)29-4-2)9-8-23-18(28)13-6-5-12(20)10-15(13)21/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,23,28)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKAISXQPYPLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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